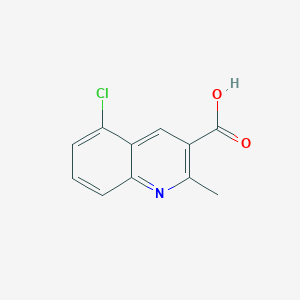
5-Chloro-2-methylquinoline-3-carboxylic acid
Overview
Description
5-Chloro-2-methylquinoline-3-carboxylic acid (CMQA) is a heterocyclic organic compound . It has a molecular formula of C11H8ClNO2 and a molecular weight of 221.64 .
Synthesis Analysis
Quinoline and its derivatives, including 5-Chloro-2-methylquinoline-3-carboxylic acid, can be synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methylquinoline-3-carboxylic acid consists of a benzene ring fused with a pyridine moiety . This compound contains a nitrogen group, which is a common feature of quinolines .
Chemical Reactions Analysis
Quinoline derivatives, including 5-Chloro-2-methylquinoline-3-carboxylic acid, are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
5-Chloro-2-methylquinoline-3-carboxylic acid is a solid compound . Its molecular weight is 221.64 .
Scientific Research Applications
Pharmaceutical Research
Quinoline compounds, including derivatives like 5-Chloro-2-methylquinoline-3-carboxylic acid , are extensively studied in pharmaceutical research due to their potential therapeutic properties. They are investigated for their antibacterial and antifungal activities, often compared with standard drugs such as streptomycin, ampicillin, and fluconazole .
Drug Discovery
In drug discovery, quinoline scaffolds serve as vital components for lead compounds. The diverse biological activities associated with quinoline derivatives make them a significant focus in the search for new medicinal agents .
Synthetic Organic Chemistry
Quinolines are crucial in synthetic organic chemistry as they can be used to synthesize a variety of complex molecules. Their versatility allows for the creation of compounds with both electron-donating and electron-withdrawing groups .
Industrial Chemistry
The quinoline structure is also important in industrial chemistry applications. It serves as a scaffold for various industrial chemicals due to its stability and reactive properties .
Green Chemistry
There is a growing demand for sustainable and environmentally friendly chemical processes. Quinoline derivatives are part of this movement, with research focusing on greener synthesis methods and their lower environmental impact .
Microwave-Assisted Synthesis
The synthesis of quinoline scaffolds, including 5-Chloro-2-methylquinoline-3-carboxylic acid , can benefit from microwave irradiation techniques. This method offers advantages such as operational simplicity, enhanced safety, and reduced environmental impact .
Safety And Hazards
The safety information available for 5-Chloro-2-methylquinoline-3-carboxylic acid indicates that it has the hazard classifications of Acute Tox. 4 Oral and Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous biological compounds containing the quinoline nucleus . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
5-chloro-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7(11(14)15)5-8-9(12)3-2-4-10(8)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWCPDWRLIDOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
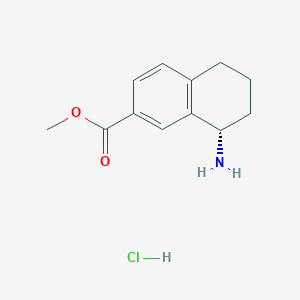
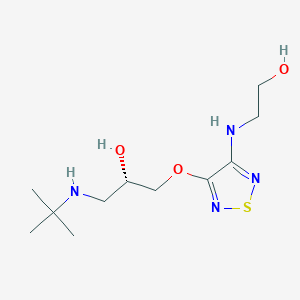
![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
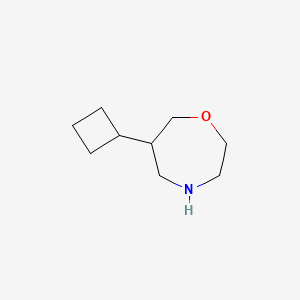
![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)
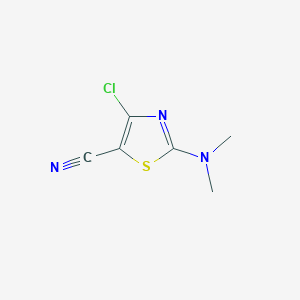
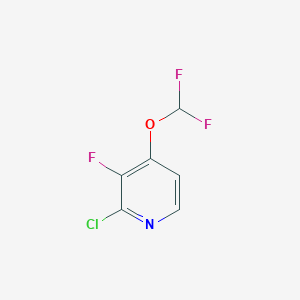
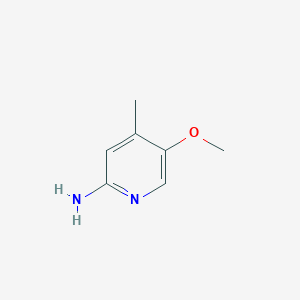
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)
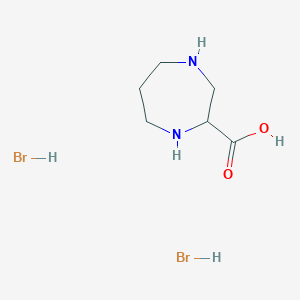
![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)